molecular formula C20H22N4O3 B1666225 AZD-6280 CAS No. 942436-93-3

AZD-6280

Número de catálogo: B1666225
Número CAS: 942436-93-3
Peso molecular: 366.4 g/mol
Clave InChI: NVWCZRPXYVDQEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

AZD-6280 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen dimetilsulfóxido para la disolución y almacenamiento a temperaturas específicas para mantener la estabilidad . Los principales productos formados a partir de estas reacciones no se detallan explícitamente en las fuentes disponibles.

Actividad Biológica

AZD-6280 is a novel small molecule primarily developed as a pharmacological agent targeting the gamma-aminobutyric acid type A (GABAA_A) receptors, specifically the alpha-2 and alpha-3 subtypes. This compound is classified as investigational and has garnered attention for its potential applications in treating anxiety disorders. Its mechanism of action as a positive allosteric modulator allows it to enhance the effects of endogenous GABA, leading to increased inhibitory neurotransmission in the central nervous system without the sedative side effects commonly associated with traditional anxiolytics.

Chemical Structure and Properties

This compound has the molecular formula C20_{20}H22_{22}N4_{4}O3_{3}, featuring a unique structure that includes a cinnoline ring fused with a carboxylic acid amide group, along with amino and dimethoxyphenyl substitutions. The presence of these functional groups suggests potential interactions within biological systems, warranting further investigation into its pharmacological properties.

Table 1: Comparison of this compound with Other Compounds

CompoundMechanism of ActionUnique Features
This compoundPositive allosteric modulatorSelective for alpha-2 and alpha-3 subtypes; minimal sedation
AZD-7325Positive allosteric modulatorSelective for alpha-2 subtype; sedative effects minimized
ClonazepamBenzodiazepine agonistRapid onset; higher sedation potential
DiazepamBenzodiazepine agonistBroad spectrum anxiolytic; addictive potential
L838,417Positive allosteric modulatorSelective for alpha-1 subtype; sedative effects present

This compound acts as a positive allosteric modulator at the GABAA_A receptor, specifically enhancing the receptor's response to GABA at the alpha-2 and alpha-3 subtypes. This modulation can lead to anxiolytic effects, making it a promising candidate for anxiety treatment without causing significant sedation or cognitive impairment.

Clinical Studies

Clinical trials have assessed this compound's pharmacodynamic effects compared to lorazepam, a widely used anxiolytic. In a double-blind, randomized study involving sixteen healthy males, this compound was administered in doses of 10 mg and 40 mg. The results indicated that while this compound produced dose-dependent effects on saccadic peak velocity (SPV), these were significantly smaller than those induced by lorazepam. This suggests that this compound may offer a more favorable side effect profile.

Key Findings from Clinical Trials

  • Saccadic Peak Velocity (SPV) :
    • This compound (10 mg): -22.6 deg/s
    • This compound (40 mg): -50.0 deg/s
    • Lorazepam: -62.9 deg/s
    • Statistical significance: P < 0.001

The study concluded that this compound's pharmacodynamic profile aligns with its specificity at the GABAA_A receptor subtypes, indicating potential for therapeutic use in anxiety management.

Future Directions and Research Opportunities

Ongoing research aims to explore the efficacy of this compound in various neurological conditions where GABA signaling is disrupted. Its selective modulation of specific receptor subtypes holds promise for developing new anxiolytic therapies that minimize side effects associated with existing treatments.

Propiedades

IUPAC Name

4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-10-22-20(25)19-17(21)14-7-5-6-13(18(14)23-24-19)15-11-12(26-2)8-9-16(15)27-3/h5-9,11H,4,10H2,1-3H3,(H2,21,23)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWCZRPXYVDQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915944
Record name 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942436-93-3
Record name AZD-6280
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942436933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-6280
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-6280
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Z1OEH19D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using method B, 4-amino-8-bromo-N-propyl-cinnoline-3-carboxamide (13.0 g, 42.1 mmol), 2,5-dimethoxyphenyl boronic acid (15.4 g, 84.6 mmol) and bis(triphenylphosphine)palladium(II) dichloride (886 mg, 1.3 mmol) were reacted to afford the title compound (13.51 g, 87.7% yield) as an off-white needle. 1H NMR (300 MHz, CDCl3) δ 8.59 (br, 1H), 7.89 (dd, J=7.8 Hz, J′=1.9 Hz, 1H), 7.65-7.77 (m, 2H), 6.85-7.20 (m, 3H), 3.79 (s, 3H), 3.64 (s, 3H), 3.35-3.55 (m, overlapped with H2O), 1.64 (m, J=7.3 Hz, 2H), 0.99 (t, J=7.4 Hz, 3H) MS APCI, m/z=367 (M+H) HPLC 1.72 min.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
886 mg
Type
catalyst
Reaction Step Three
Yield
87.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-6280
Reactant of Route 2
Reactant of Route 2
AZD-6280
Reactant of Route 3
Reactant of Route 3
AZD-6280
Reactant of Route 4
Reactant of Route 4
AZD-6280
Reactant of Route 5
Reactant of Route 5
AZD-6280
Reactant of Route 6
Reactant of Route 6
AZD-6280

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.